

Technical Support Center: Controlling for Confounding Variables

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diosuxentan*

Cat. No.: *B15606746*

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with practical strategies to identify and control for confounding variables when conducting experiments with endothelin receptor antagonists like Bosentan.

Frequently Asked Questions (FAQs)

FAQ 1: How can I control for baseline differences in disease severity between my treatment and control groups?

Answer: Controlling for baseline disease severity is critical, as it can significantly influence outcomes and confound the perceived effect of the treatment. A combination of study design and statistical analysis is the most robust approach. Randomization is the gold standard for minimizing baseline differences; however, chance imbalances can still occur, especially in smaller studies. Therefore, it's essential to measure baseline severity and account for it in your analysis.

Experimental Protocol: Stratified Randomization and ANCOVA

- **Identify Key Severity Indicators:** Before the study, define and select key indicators of disease severity. For instance, in a study on pulmonary arterial hypertension (PAH), these could be baseline 6-minute walk distance (6MWD), mean pulmonary arterial pressure (mPAP), and WHO Functional Class.^{[2][3]}

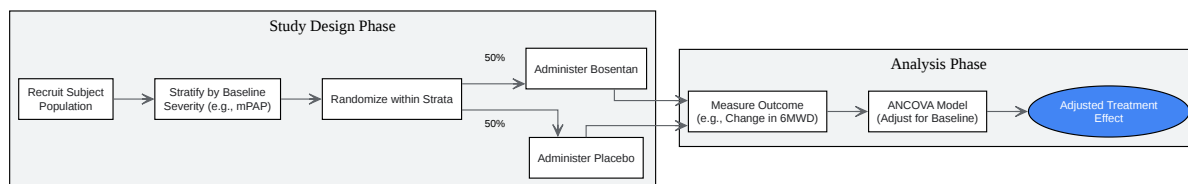
- Stratification: Group subjects into strata based on these indicators (e.g., "Mild," "Moderate," "Severe").
- Randomization: Randomize subjects from within each stratum to either the treatment (Bosentan) or control group. This ensures a balanced distribution of disease severity across the groups.[\[4\]](#)[\[5\]](#)
- Data Collection: Record baseline and post-treatment values for your primary endpoints.
- Statistical Analysis (ANCOVA): Use Analysis of Covariance (ANCOVA) to analyze the results. In this model, the post-treatment outcome is the dependent variable, the treatment group is the independent variable, and the baseline severity measurement is included as a covariate.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This method adjusts the final outcome comparison for any remaining differences in baseline values, increasing statistical power and providing a more accurate estimate of the treatment effect.[\[8\]](#)[\[10\]](#)[\[11\]](#)

Data Presentation:

Characteristic	Bosentan Group (n=50)	Placebo Group (n=50)	p-value (Pre-Stratification)
Baseline mPAP (mmHg)	58.2 ± 8.1	55.9 ± 7.5	0.21
Baseline 6MWD (meters)	335 ± 52	341 ± 48	0.53
WHO Functional Class III (%)	68%	66%	0.82

Table 1: Example of balanced baseline characteristics after stratified randomization. Data are presented as mean ± SD or percentage.

Visualization:



[Click to download full resolution via product page](#)

Workflow for controlling baseline severity.

FAQ 2: My study is observational. How can I account for confounding variables when I cannot perform randomization?

Answer: In observational studies where randomization is not feasible, statistical methods are crucial for controlling confounding variables.[6][12] Propensity score matching (PSM) is a powerful technique used to create a balanced comparison between treatment and control groups by accounting for a range of observed covariates.[13][14][15] This method emulates some of the characteristics of a randomized controlled trial by comparing individuals who had a similar likelihood (propensity) of receiving the treatment based on their measured baseline characteristics.[14][16]

Experimental Protocol: Propensity Score Matching

- **Identify Confounders:** Systematically identify all potential confounding variables based on domain knowledge.[17][18] These can include demographics (age, sex), comorbidities, and co-medications.
- **Estimate Propensity Scores:** Use logistic regression to model the probability of a subject receiving the treatment (Bosentan) based on the identified confounding variables.[6][19] This generates a propensity score for each subject.

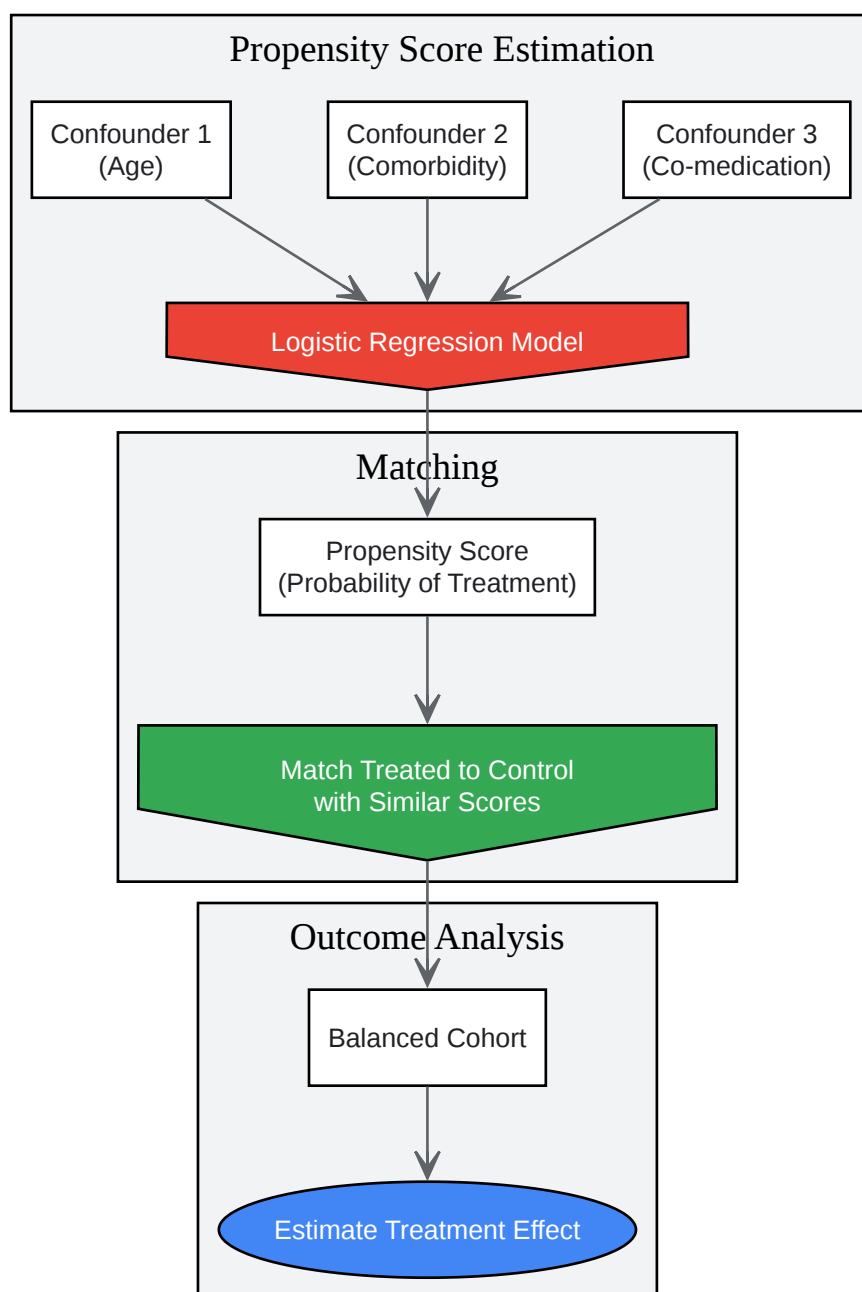
- **Matching:** Match each treated subject with one or more control subjects who have a very similar propensity score.[\[15\]](#)[\[20\]](#) Unmatched subjects are excluded from the analysis.
- **Assess Balance:** After matching, check that the baseline characteristics are balanced between the new, matched treatment and control groups. Standardized differences are often used for this assessment.
- **Estimate Treatment Effect:** Analyze the outcome of interest in the matched cohort. Since the groups are now balanced on observed confounders, any difference in outcome can be more confidently attributed to the treatment.[\[14\]](#)

Data Presentation:

Covariate	Before Matching (Standardized Difference)	After Matching (Standardized Difference)
Age	0.25	0.04
Presence of Comorbidity X	0.31	0.02
Concomitant Diuretic Use	0.28	-0.01
Baseline Renal Function	0.22	0.05

Table 2: Example of covariate balance before and after propensity score matching. A standardized difference of <0.1 is typically considered a good balance.

Visualization:



[Click to download full resolution via product page](#)

Propensity score matching workflow.

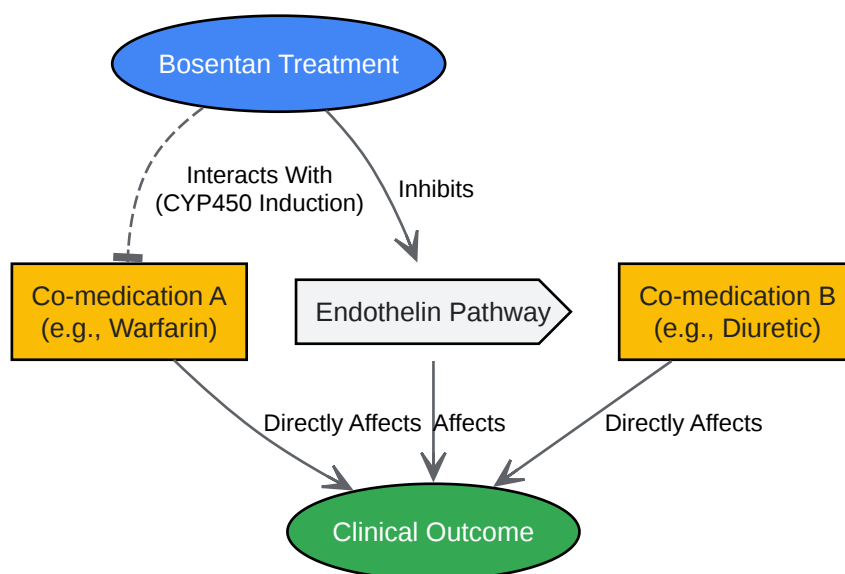
FAQ 3: How do I control for the confounding effects of co-medications, especially since Bosentan has known drug-drug interactions?

Answer: Controlling for co-medications is vital, as they can act as confounders and interact with the study drug. Bosentan is metabolized by and is an inducer of cytochrome P450 enzymes (CYP2C9 and CYP3A4), leading to potential interactions with drugs like warfarin, certain antifungals, and protease inhibitors.[21]

Experimental Protocol: Restriction and Multivariate Analysis

- **A Priori Identification:** Before the study, list all potential co-medications that could either confound the results or interact with Bosentan.
- **Restriction/Exclusion Criteria:** In the study design phase, you can use restriction by excluding subjects who are taking specific medications known to have strong interactions or confounding effects.[5][17][22] For example, a trial might exclude patients taking cyclosporine or glyburide due to contraindications with Bosentan.[21]
- **Data Collection:** For all other co-medications, meticulously record the drug name, dose, and duration of use for every subject throughout the study.
- **Statistical Control (Multivariate Analysis):** In the analysis phase, use a multivariate regression model (e.g., multiple linear regression or logistic regression) to adjust for the effects of co-medications.[18][23][24] In this model, the outcome is the dependent variable, the treatment group is the primary independent variable, and each co-medication (or class of co-medication) is included as an additional independent variable (covariate). This allows you to isolate the effect of Bosentan while statistically controlling for the influence of the other drugs.[25]

Visualization:



[Click to download full resolution via product page](#)

Confounding by co-medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diosuxentan | C₂₀H₂₁BrN₆O₇S | CID 155097467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. dovepress.com [dovepress.com]
- 6. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to construct analysis of covariance in clinical trials: ANCOVA with one covariate in a completely randomized design structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uses and abuses of analysis of covariance in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mwsug.org [mwsug.org]
- 10. "Analysis of Covariance (ANCOVA) in Randomized Trials: More Precision," by Bingkai Wang, Elizabeth Ogburn et al. [biostats.bepress.com]
- 11. hbiostat.org [hbiostat.org]
- 12. [PDF] How to control confounding effects by statistical analysis | Semantic Scholar [semanticscholar.org]
- 13. builtin.com [builtin.com]
- 14. r-bloggers.com [r-bloggers.com]
- 15. Introduction to Propensity Score Matching with MatchIt | D-Lab [dlab.berkeley.edu]
- 16. researchgate.net [researchgate.net]
- 17. How to control confounding variables in experimental design? - FAQ [wispaper.ai]
- 18. Confounding variables in statistics: How to identify and control them [statsig.com]
- 19. Propensity score matching for comparative studies: a tutorial with R and Rex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. R Tutorial 8: Propensity Score Matching [simonejdemyr.com]
- 21. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
- 23. Confounding Variables | Definition, Examples & Controls [enago.com]
- 24. youtube.com [youtube.com]
- 25. stats.stackexchange.com [stats.stackexchange.com]
- To cite this document: BenchChem. [Technical Support Center: Controlling for Confounding Variables]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15606746#how-to-control-for-confounding-variables-with-diosuxentan>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com